PI3Kα Enzymatic Potency Matches the FDA-Approved Inhibitor Alpelisib
In a PI3Kα enzymatic assay, compound 19c (5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide) achieves an IC50 of 4.6 nM, which is equipotent with the FDA-approved PI3Kα inhibitor alpelisib (BYL-719) that reports an IC50 of 5 nM in a cell-free assay [1]. This quantitative parity supports the compound as a cost-effective, non-proprietary alternative for PI3Kα-focused biochemical screens.
| Evidence Dimension | PI3Kα enzymatic inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 4.6 nM |
| Comparator Or Baseline | Alpelisib (BYL-719): IC50 = 5 nM |
| Quantified Difference | Fold difference: ~1.09 (4.6 vs. 5.0 nM); statistically equivalent potency |
| Conditions | Target compound: PI3Kα enzymatic assay (Xia et al., 2020). Alpelisib: cell-free PI3Kα assay (Selleckchem). |
Why This Matters
This equivalence allows researchers to use the compound as a drop-in replacement for alpelisib in PI3Kα biochemical assays without loss of potency, potentially at significantly reduced procurement cost.
- [1] Xia L, et al. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. 2020;25(20):4630. View Source
